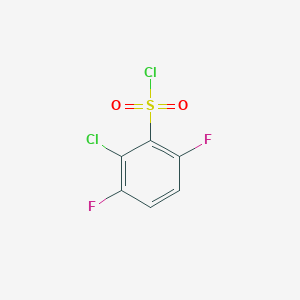
2-Chloro-3,6-difluorobenzenesulfonyl chloride
Übersicht
Beschreibung
2-Chloro-3,6-difluorobenzenesulfonyl chloride is an organic compound with the molecular formula C6H2ClF2SO2Cl. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with chlorine and fluorine atoms. This compound is known for its reactivity and is used in various chemical synthesis processes.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3,6-difluorobenzenesulfonyl chloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of sulfonamides and sulfonate esters.
Biology: Used in the modification of biomolecules to study their function and interactions.
Medicine: In the synthesis of pharmaceutical intermediates and active compounds.
Industry: Employed in the production of specialty chemicals and materials.
Wirkmechanismus
Target of Action
2-Chloro-3,6-difluorobenzenesulfonyl chloride is a type of sulfonyl chloride compound. It is primarily used as a reagent in organic synthesis . The primary targets of this compound are typically organic molecules with nucleophilic functional groups, such as alcohols, amines, and thiols, which can react with the sulfonyl chloride group to form sulfonate esters, sulfonamides, and sulfonothioates, respectively .
Mode of Action
The compound interacts with its targets through a process known as nucleophilic substitution. In this reaction, the chloride ion of the sulfonyl chloride group is replaced by a nucleophile from the target molecule . This results in the formation of a new bond between the sulfur atom of the sulfonyl group and the nucleophilic atom of the target molecule .
Biochemical Pathways
The products of its reactions with biological molecules could potentially affect various biochemical processes, depending on their specific structures and properties .
Pharmacokinetics
Like other sulfonyl chlorides, it is likely to be highly reactive and unstable in biological environments, due to its susceptibility to hydrolysis and nucleophilic attack .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific molecules it reacts with. For instance, if it reacts with a biologically active molecule, it could potentially modify the molecule’s function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, the presence of water or other nucleophiles can lead to hydrolysis or other side reactions . Moreover, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C to prevent degradation .
Biochemische Analyse
Biochemical Properties
2-Chloro-3,6-difluorobenzenesulfonyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of sulfonamides and other related compounds. It interacts with various enzymes and proteins, facilitating the formation of sulfonamide bonds. The compound is known to react with amines to form sulfonamide derivatives, which are important in medicinal chemistry for their antibacterial and antifungal properties . Additionally, this compound can be used in the synthesis of benzoxathiazocine 1,1-dioxides core scaffolds .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. The compound can cause severe skin burns and eye damage, indicating its potential to disrupt cellular integrity and function . In laboratory settings, it has been observed to cause cytotoxic effects, leading to cell death at higher concentrations .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an electrophile, reacting with nucleophilic sites on enzymes and proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme involved. The compound’s ability to form covalent bonds with amino groups in proteins is a key aspect of its mechanism of action .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are crucial factors in its biochemical applications. In laboratory settings, the compound is known to be moisture-sensitive and should be stored under inert gas to maintain its stability . Over time, exposure to moisture can lead to hydrolysis, reducing its effectiveness in biochemical reactions. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects. Studies have shown that high doses of the compound can cause severe skin burns and eye damage, indicating its potential for toxicity . Threshold effects have been observed, with certain dosages leading to cytotoxicity and cell death in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the synthesis of sulfonamides. It interacts with enzymes such as sulfonamide synthase, facilitating the formation of sulfonamide bonds. The compound’s metabolic pathways also involve interactions with cofactors that aid in its conversion to active metabolites . These interactions can influence metabolic flux and metabolite levels in cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound is known to be transported via passive diffusion due to its lipophilic nature. It can accumulate in cellular membranes, leading to localized effects on cell function . Additionally, the compound may interact with transport proteins that facilitate its movement across cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization, primarily accumulating in cellular membranes and organelles. Its lipophilic nature allows it to integrate into lipid bilayers, affecting membrane integrity and function . The compound may also undergo post-translational modifications that direct it to specific cellular compartments, influencing its activity and function within the cell .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Chloro-3,6-difluorobenzenesulfonyl chloride can be synthesized through the reaction of 2-chloro-3,6-difluorobenzene with sulfuryl chloride (SO2Cl2). The reaction typically occurs under controlled conditions, often in the presence of a catalyst or under an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:
C6H2ClF2+SO2Cl2→C6H2ClF2SO2Cl+HCl
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and purification to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-3,6-difluorobenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form the corresponding sulfonic acid.
Reduction: It can be reduced to form the corresponding sulfonyl fluoride.
Common Reagents and Conditions
Amines: Reacts under mild conditions to form sulfonamides.
Alcohols: Reacts in the presence of a base to form sulfonate esters.
Water: Hydrolysis occurs readily, especially under acidic or basic conditions.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonic Acid: Formed from hydrolysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Difluorobenzenesulfonyl chloride: Similar structure but lacks the chlorine substituent.
3,5-Difluorobenzenesulfonyl chloride: Similar structure but with different fluorine substitution pattern.
4-Chlorobenzenesulfonyl chloride: Similar structure but with different substitution pattern.
Uniqueness
2-Chloro-3,6-difluorobenzenesulfonyl chloride is unique due to the presence of both chlorine and fluorine substituents on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it valuable in specific synthetic applications where other sulfonyl chlorides may not be as effective.
Eigenschaften
IUPAC Name |
2-chloro-3,6-difluorobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2F2O2S/c7-5-3(9)1-2-4(10)6(5)13(8,11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBTVVMBHTYRAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)S(=O)(=O)Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2F2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8,8-Difluoro-3-azabicyclo[3.2.1]octane](/img/structure/B1392900.png)
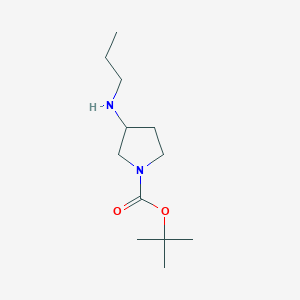
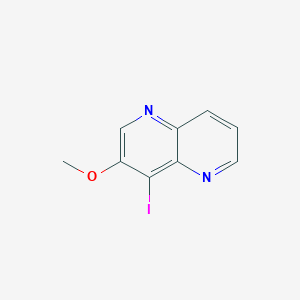
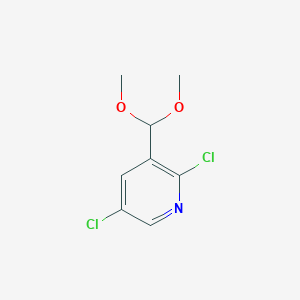
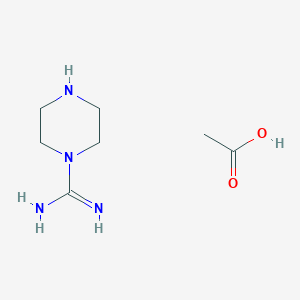
![1,8-Diazaspiro[4.5]decane dihydrochloride](/img/structure/B1392909.png)
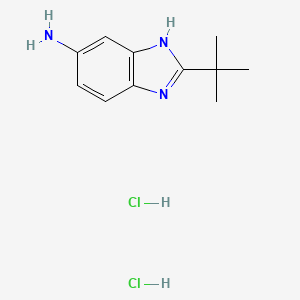
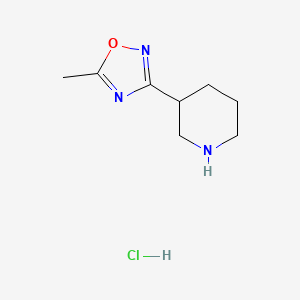
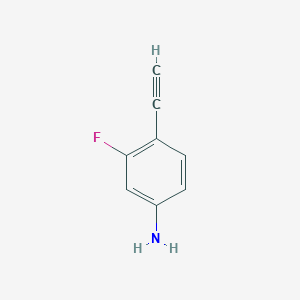
![1-(6-(Dimethoxymethyl)-2,3-dihydro-1H-pyrido-[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B1392915.png)
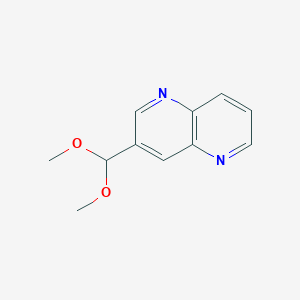
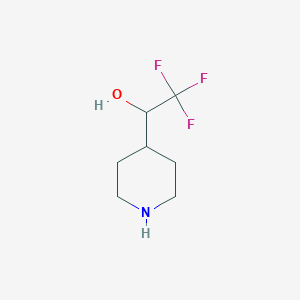
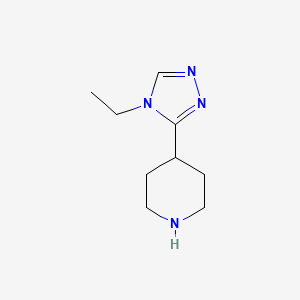
![6,6-Difluoro-3-azabicyclo[3.1.1]heptane](/img/structure/B1392923.png)
